

Compound of Interest

Compound Name: 1-Phenyl-2-(trimethylsilyl)acetylene

Cat. No.: B1583190

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1-Phenyl-2-(trimethylsilyl)acetylene** (C₁₁H₁₄Si), a pivotal building block in organic synthesis. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral features and nuclear magnetic resonance (NMR) spectroscopy data.

Molecular Structure and Physicochemical Properties

1-Phenyl-2-(trimethylsilyl)acetylene is a colorless to slightly yellow liquid at room temperature.^{[1][2]} The trimethylsilyl (TMS) group serves as a sterically

Table 1: Physicochemical Properties of **1-Phenyl-2-(trimethylsilyl)acetylene**

Property
Molecular Formula
Molecular Weight
CAS Number
Appearance
Density
Boiling Point
Refractive Index

```
graph "molecular_structure" {
  layout=neato;
  node [shape=plaintext, fontname="sans-serif", fontsize=12];
  edge [fontname="sans-serif", fontsize=10];
```

```
// Phenyl Ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];
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H2 [pos="-1.5,-0.87!", label="H"];
H3 [pos="0,-1.7!", label="H"];
H4 [pos="1.5,-0.87!", label="H"];
H5 [pos="1.5,0.87!", label="H"];
```

```
// Acetylene Linker
C7 [pos="0,2!", label="C"];
C8 [pos="0,3!", label="C"];

// Trimethylsilyl Group
Si [pos="0,4!", label="Si", fontcolor="#34A853"];
C9 [pos="-1,4.87!", label="CH3"];
C10 [pos="1,4.87!", label="CH3"];
C11 [pos="0,5!", label="CH3"];

// Bonds
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;
C1 -- C7 [label=""];
C7 -- C8 [label="≡"];
C8 -- Si;
Si -- C9; Si -- C10; Si -- C11;
}
```

2. Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:** Prepare a dilute solution of **1-Phenyl-2-(trimethylsilyl)acetylene** (~1 mg/mL) in a suitable solvent.
- Injection:** Inject 1 μL of the solution into a GC-MS system equipped with a standard non-polar column.
- GC Method:** Use a temperature program that ensures separation from solvent and any impurities, for instance, a 10-minute hold at 40°C followed by a 10°C/min ramp to 250°C.
- MS Acquisition:** Acquire data in EI mode at a standard ionization energy of 70 eV. The choice of 70 eV is typical for organic compounds.
- Data Analysis:** Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound.

Data Summary & Interpretation

The EI mass spectrum is characterized by a distinct molecular ion and a highly diagnostic base peak resulting from the loss of a methyl radical via alpha-cleavage.

Table 2: Key EI-MS Fragmentation Data for 1-Phenyl-2-(trimethylsilyl)acetylene

m/z	Proposed Fragment	Relative Intensity (%)	Interpretation
174	$[\text{C}_{11}\text{H}_{14}\text{Si}]^+$ (M^+)	~27	Molecular Ion
159	$[\text{M} - \text{CH}_3]^+$	100	Base Peak: Loss of a methyl radical via alpha-cleavage.
129	$[\text{M} - 3\text{CH}_3]^+$ or $[\text{C}_{10}\text{H}_9]^+$	~6	Complex rearrangement/fragmentation
105	$[\text{C}_7\text{H}_5\text{O}]^+$ or $[\text{C}_8\text{H}_9]^+$	~5	Phenyl-containing fragment
73	$[\text{Si}(\text{CH}_3)_3]^+$	Variable	Trimethylsilyl cation

Data compiled from PubChem and ChemicalBook.

Fragmentation Pathway Analysis

The fragmentation of **1-Phenyl-2-(trimethylsilyl)acetylene** is dominated by pathways characteristic of trimethyl-

1. **Molecular Ion (m/z 174):** The peak at m/z 174 corresponds to the intact molecule that has lost one electron.
2. **Base Peak (m/z 159):** The most abundant fragment is observed at m/z 159. This peak arises from the fragmentation of the molecular ion.

```dot

```
digraph "fragmentation_pathway" {
 rankdir=LR;
 node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
 edge [fontname="sans-serif", fontsize=10, color="#202124"];

 mol [label="Molecular Ion (M+) \nm/z = 174"];
 frag1 [label="[M - CH3]+ \nm/z = 159 (Base Peak)"];

 mol -> frag1 [label="- •CH3 (15 Da) \n(Alpha-Cleavage)"];
}
```

Caption: Primary fragmentation pathway in EI-MS.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a lint-free cloth.
- Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete contact.
- Data Collection: Collect the IR spectrum using the ATR-IR accessory, following the manufacturer's instructions.

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600  $\text{cm}^{-1}$ .

## Data Summary & Interpretation

The IR spectrum displays characteristic absorptions for the phenyl, alkyne, and trimethylsilyl groups. The mo:

Table 3: Diagnostic IR Absorption Bands

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibrational Mode                 |
|---------------------------------|----------------------------------|
| ~3050                           | Aromatic C-H Stretch             |
| ~2160                           | C≡C Stretch                      |
| ~1596, ~1487                    | Aromatic C=C Stretch             |
| ~1250                           | Si-CH <sub>3</sub> Symmetric Ber |
| ~840, ~760                      | Si-C Stretch / CH <sub>3</sub> F |
| Absence at ~3300                | ≡C-H Stretch                     |

Data compiled from ResearchGate and general IR correlation tables.

[4][7][8][9]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

•

Sample Preparation: Dissolve ~10-20 mg of **1-Phenyl-2-(trimethylsilyl)acetylene** in ~0.6 mL of deuterated chl

- Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, defining the reference peak at 0 ppm.
- Acquisition: Record spectra on a 300 MHz or higher field spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is used to simplify the spectrum.

## $^1\text{H}$ NMR Data & Interpretation

The  $^1\text{H}$  NMR spectrum is simple and highly informative, showing two distinct sets of signals corresponding to the aromatic and aliphatic protons.

Table 4:  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|----------------------------------|--------------|
| ~7.45 - 7.55                     | Multiplet    |
| ~7.25 - 7.40                     | Multiplet    |
| ~0.25                            | Singlet      |

Data interpreted from similar compounds and established chemical shift ranges.

[4][10]

- Trimethylsilyl Protons (~0.25 ppm): The nine protons of the three methyl groups are chemically equivalent, appearing as a sharp singlet.
- Phenyl Protons (~7.25 - 7.55 ppm): The five protons on the phenyl ring are deshielded due to the aromatic ring current, appearing as a multiplet.

## $^{13}\text{C}$ NMR Data & Interpretation

The proton-decoupled  $^{13}\text{C}$  NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 5:  $^{13}\text{C}$  NMR Data ( $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment                                | Comments                             |
|----------------------------------|-------------------------------------------|--------------------------------------|
| ~132.0                           | ortho- & meta-Carbons                     | Phenyl ring                          |
| ~128.9                           | para-Carbon                               | Phenyl ring                          |
| ~128.3                           | ortho- & meta-Carbons                     | Phenyl ring                          |
| ~123.0                           | ipso-Carbon ( $\text{C}-\text{C}\equiv$ ) | Phenyl ring, quaternary              |
| ~104.8                           | $-\text{C}\equiv\text{C}-\text{Si}$       | Acetylenic carbon attached to Si     |
| ~94.5                            | $\text{Ph}-\text{C}\equiv\text{C}-$       | Acetylenic carbon attached to Phenyl |
| ~0.0                             | $(\text{CH}_3)_3\text{Si}-$               | Trimethylsilyl carbons               |

Data compiled from published spectra of **1-Phenyl-2-(trimethylsilyl)acetylene** and closely related analogues.  
[\[11\]](#)

- Acetylenic Carbons (~104.8 and ~94.5 ppm): The two  $\text{sp}$ -hybridized carbons of the alkyne are clearly resolved.
- Phenyl Carbons (~123-132 ppm): Due to symmetry, four distinct signals are expected for the six carbons of the phenyl ring.
- Trimethylsilyl Carbon (~0.0 ppm): The three equivalent methyl carbons of the TMS group appear as a single sharp peak.

## Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides

- MS: A molecular ion at  $m/z$  174 and a characteristic base peak at  $m/z$  159 ( $[M-CH_3]^+$ ).

- IR: A strong  $C\equiv C$  stretch around  $2160\text{ cm}^{-1}$ , prominent  $Si-CH_3$  bands at  $\sim 1250$  and  $\sim 840\text{ cm}^{-1}$ , and the conspicuous

- NMR: A 9H singlet around 0.25 ppm in the  $^1H$  spectrum, and two distinct acetylenic carbon signals around 105

This comprehensive spectroscopic signature serves as a reliable standard for identity and purity confirmation

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- To cite this document: BenchChem. [A Spectroscopic and Structural Elucidation Guide to 1-Phenyl-2-(trimethylsilyl)acetylene]. BenchChem, [2026]

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